

Unveiling Ddr1-IN-5: A Technical Overview of a Selective DDR1 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of **Ddr1-IN-5**, a selective inhibitor of Discoidin Domain Receptor 1 (DDR1). Due to the limited public availability of in-depth pharmacokinetic data for **Ddr1-IN-5**, this document focuses on its core biochemical properties, the biological rationale for DDR1 inhibition, and general methodologies for evaluating such compounds.

Core Properties of Ddr1-IN-5

Ddr1-IN-5 is recognized as a potent and selective inhibitor of DDR1, a receptor tyrosine kinase that is activated by collagen.[1][2][3] Its primary mechanism of action involves the inhibition of DDR1 auto-phosphorylation.[1] While specific in vivo pharmacokinetic parameters for **Ddr1-IN-5** are not readily available in the public domain, its in vitro activity has been characterized.

Table 1: In Vitro Inhibitory Activity of **Ddr1-IN-5**



Parameter	Value	Cell Line/Assay Condition
IC50 (DDR1)	7.36 nM	In vitro kinase assay
IC50 (DDR1b Y513 auto- phosphorylation)	4.1 nM	Cellular assay
IC50 (Collagen Production Inhibition)	62 nM	Human hepatic stellate cell LX-
Cytotoxicity (CC50)	>40 μM	Human hepatic stellate cell LX-2 (72 hours)

Data sourced from MedchemExpress product information.[1]

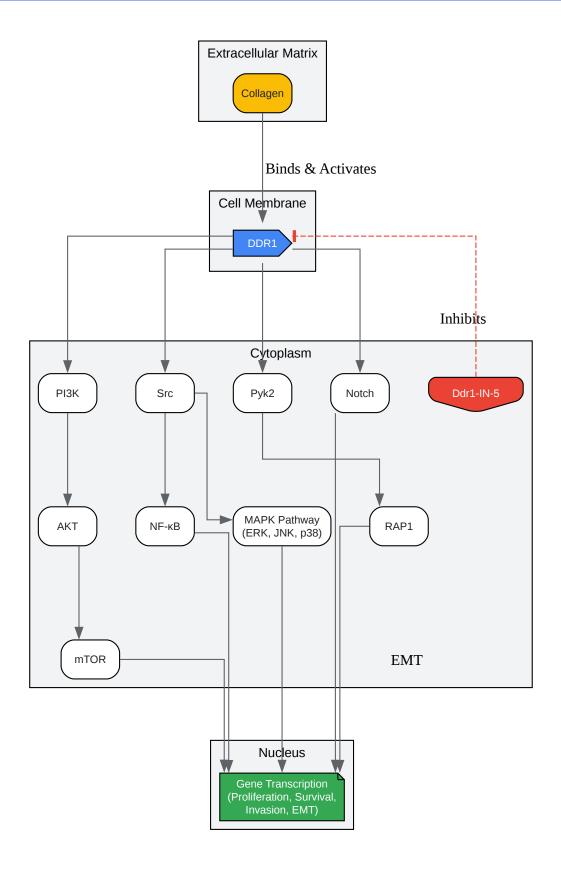
The Therapeutic Rationale: Targeting the DDR1 Signaling Pathway

DDR1 is a key player in various pathological processes, including cancer progression, inflammation, and fibrosis.[4][5][6] As a receptor for collagen, it mediates cell adhesion, proliferation, migration, and remodeling of the extracellular matrix.[6][7] The activation of DDR1 triggers downstream signaling cascades, including the MAPK, PI3K/Akt, and NF-κB pathways. [4][8][9] Dysregulation of DDR1 signaling is implicated in numerous cancers, such as breast, lung, pancreatic, and colorectal cancer.[3][10] Therefore, inhibiting DDR1 presents a promising therapeutic strategy to counteract tumor growth and metastasis.[5][10]

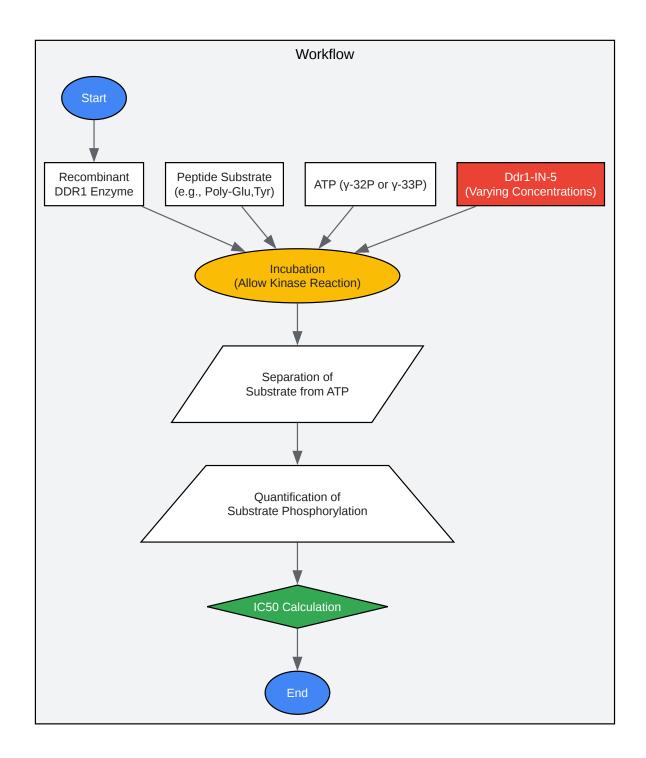
DDR1 Signaling Cascade

The following diagram illustrates the central role of DDR1 in activating key downstream signaling pathways upon collagen binding.

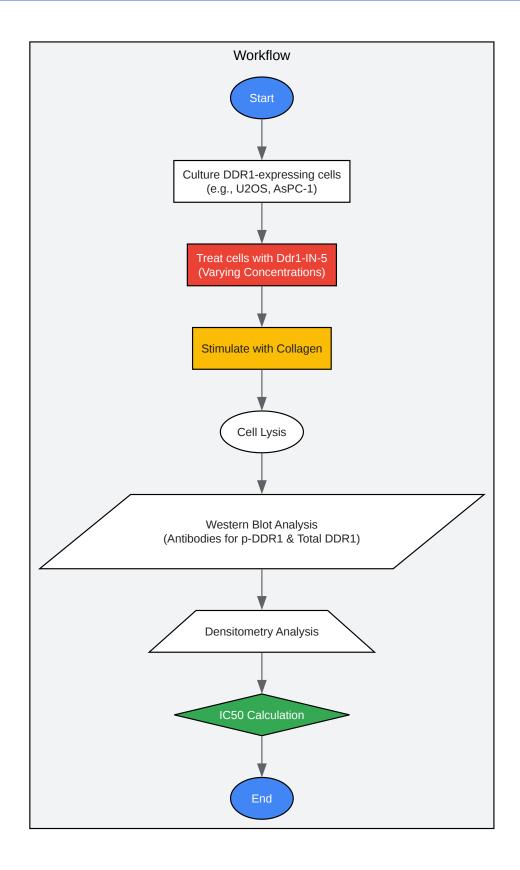




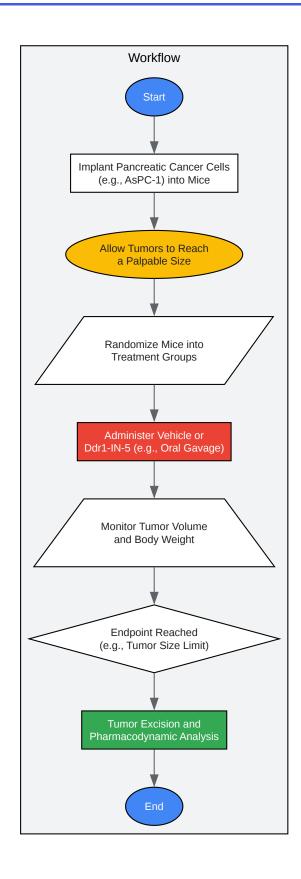












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